Regioisomeric Differentiation: CAS 1378962-45-8 vs. CAS 1257665-03-4
The substitution pattern of CAS 1378962-45-8 (2-methyl, 3-bromo, 5-fluoro) results in a distinct regioisomer compared to the commonly encountered alternative 3-bromo-2-fluoro-5-methylbenzaldehyde (CAS 1257665-03-4). This difference in molecular geometry leads to quantifiable variations in key physicochemical parameters that are critical for synthetic planning and purification. The target compound exhibits a higher predicted boiling point and a distinct LogP value, which are indicative of differences in intermolecular interactions and lipophilicity that directly impact reaction design and chromatographic behavior .
| Evidence Dimension | Physicochemical Properties (Predicted Boiling Point and Lipophilicity) |
|---|---|
| Target Compound Data | Predicted Boiling Point: 256.8 ± 20.0 °C at 760 Torr; LogP: 3.11 |
| Comparator Or Baseline | 3-Bromo-2-fluoro-5-methylbenzaldehyde (CAS 1257665-03-4): Predicted Boiling Point: 254.2 ± 35.0 °C at 760 Torr; LogP: To be determined (distinct structure) |
| Quantified Difference | Δ Boiling Point: Approximately +2.6 °C |
| Conditions | Predicted values calculated under standard atmospheric pressure (760 Torr). LogP calculated via standard cheminformatics methods . |
Why This Matters
The 2.6°C higher predicted boiling point and distinct LogP value (3.11) provide a direct, quantifiable basis for differentiating between these regioisomers during purification and for predicting their respective behaviors in solvent extraction or reverse-phase HPLC method development.
